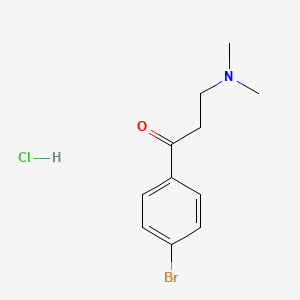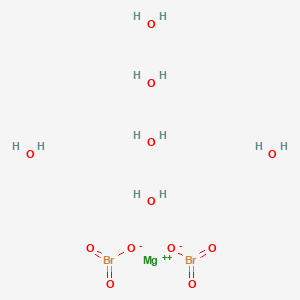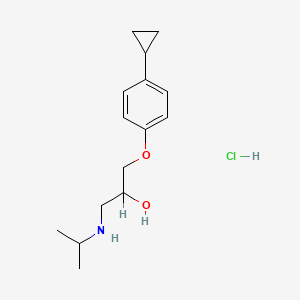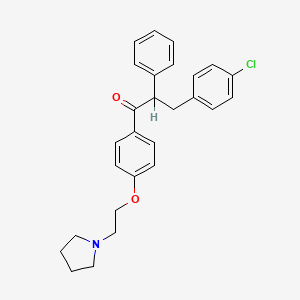![molecular formula C9H16 B1618607 2-Ethylbicyclo[2.2.1]heptane CAS No. 2146-41-0](/img/structure/B1618607.png)
2-Ethylbicyclo[2.2.1]heptane
描述
2-Ethylbicyclo[2.2.1]heptane, also known as 2-ethylnorbornane, is a bicyclic hydrocarbon with the molecular formula C9H16. This compound is a derivative of norbornane, characterized by the presence of an ethyl group at the second carbon position of the bicyclo[2.2.1]heptane structure. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylbicyclo[2.2.1]heptane typically involves the reaction of cyclopentadiene with ethylene in the presence of a catalyst. This reaction forms the bicyclic structure with the ethyl group attached to the second carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar process but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions: 2-Ethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Products include 2-ethylbicyclo[2.2.1]heptan-2-ol, 2-ethylbicyclo[2.2.1]heptan-2-one, and 2-ethylbicyclo[2.2.1]heptanoic acid.
Reduction: The major product is a more saturated hydrocarbon, such as this compound itself.
Substitution: Halogenated derivatives like 2-chloro-2-ethylbicyclo[2.2.1]heptane.
科学研究应用
2-Ethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of bicyclic hydrocarbons. Its unique structure allows for the exploration of stereochemistry and conformational analysis.
Biology: While not commonly used in biological studies, its derivatives can be explored for potential biological activity.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique properties.
Industry: It is used as a precursor in the synthesis of various chemical products, including lubricants and specialty chemicals.
作用机制
The mechanism of action of 2-ethylbicyclo[2.2.1]heptane in chemical reactions involves the interaction of its bicyclic structure with reagents. The molecular targets include the carbon-carbon bonds and the ethyl group, which can undergo various transformations. The pathways involved depend on the type of reaction, such as oxidation, reduction, or substitution, and the specific reagents and conditions used.
相似化合物的比较
Norbornane: The parent compound of 2-ethylbicyclo[2.2.1]heptane, lacking the ethyl group.
2-Methylbicyclo[2.2.1]heptane: Similar structure with a methyl group instead of an ethyl group.
2,3-Dimethylbicyclo[2.2.1]heptane: Contains two methyl groups at the second and third positions.
Uniqueness: this compound is unique due to the presence of the ethyl group, which influences its reactivity and physical properties. The ethyl group provides steric hindrance and electronic effects that differentiate it from its methyl and unsubstituted counterparts.
属性
IUPAC Name |
2-ethylbicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-2-8-5-7-3-4-9(8)6-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMFSGPWYVAINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880828 | |
| Record name | bicyclo[2.2.1]heptane, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2146-41-0 | |
| Record name | Bicyclo(2.2.1)heptane, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethylnorbornane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bicyclo[2.2.1]heptane, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


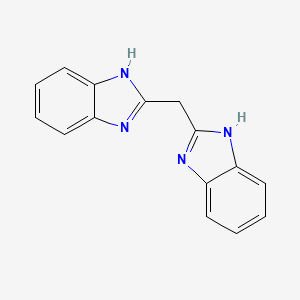

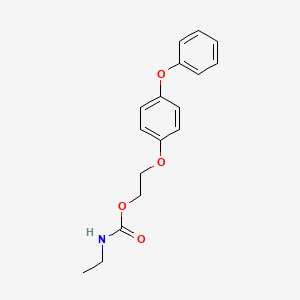
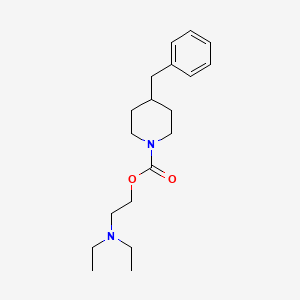

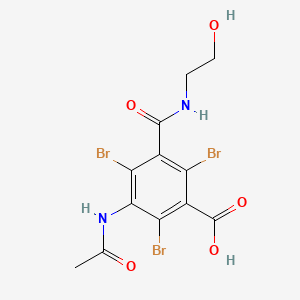
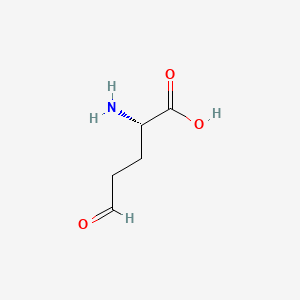

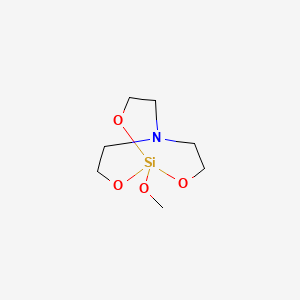
![4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1618539.png)
